molecular formula C12H12BrN B1438629 4-Bromo-2,7,8-trimethylquinoline CAS No. 1070879-61-6

4-Bromo-2,7,8-trimethylquinoline

Cat. No.: B1438629
CAS No.: 1070879-61-6
M. Wt: 250.13 g/mol
InChI Key: FDEFLDIBSLKLEN-UHFFFAOYSA-N
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Description

4-Bromo-2,7,8-trimethylquinoline is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4-position and methyl groups at the 2, 7, and 8 positions of the quinoline ring. It has a molecular formula of C12H12BrN and a molecular weight of 250.13 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,7,8-trimethylquinoline typically involves the bromination of 2,7,8-trimethylquinoline. This can be achieved through electrophilic aromatic substitution reactions, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is usually carried out in a solvent like chloroform or carbon tetrachloride at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with continuous flow systems to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,7,8-trimethylquinoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinone derivatives, such as 4-bromo-2,7,8-trimethylquinone.

  • Reduction: Amines, such as this compound-4-amine.

  • Substitution: Hydroxylated or aminated derivatives, such as 4-bromo-2,7,8-trimethylquinolin-4-ol or this compound-4-amine.

Scientific Research Applications

4-Bromo-2,7,8-trimethylquinoline has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Bromo-2,6,8-trimethylquinoline

  • 4-Bromo-2,8-dimethylquinoline

  • 4-Chloro-2,7,8-trimethylquinoline

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Properties

IUPAC Name

4-bromo-2,7,8-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-7-4-5-10-11(13)6-8(2)14-12(10)9(7)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEFLDIBSLKLEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=C2C=C1)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653710
Record name 4-Bromo-2,7,8-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-61-6
Record name 4-Bromo-2,7,8-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1070879-61-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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